2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one
Overview
Description
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be microbial proteins or enzymes.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with pathways essential for microbial growth and survival .
Result of Action
Based on the activities of similar compounds, it may lead to the disruption of microbial cell membranes and inhibition of dna synthesis , resulting in the death of the microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobenzothiazole: Another thiazole derivative with similar biological activities.
2-Aminothiazole: A simpler thiazole compound used in various chemical syntheses.
Benzothiazole: A parent compound of the thiazole family with diverse applications.
Uniqueness: 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one stands out due to its unique structural features and the presence of both amino and thiazole functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDBHSVURZSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432170 | |
Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113030-24-3 | |
Record name | 2-Amino-4,7-dihydro-6(5H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113030-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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